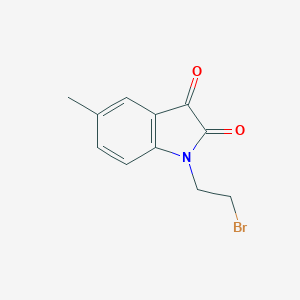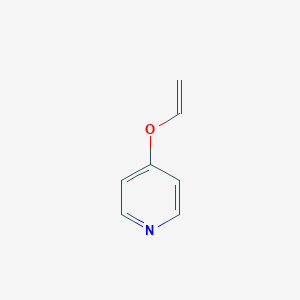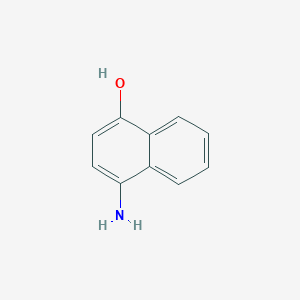
Acide 12S-HEPE
Vue d'ensemble
Description
12(S)-HEPE is a 12-HEPE that consists of (5Z,8Z,10E,14Z,17Z)-icosapentaenoic acid in which the 12-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite, a mouse metabolite and a rat metabolite. It is a conjugate acid of a 12(S)-HEPE(1-).
12S-Hepe is a natural product found in Murrayella periclados with data available.
Applications De Recherche Scientifique
Agent anti-inflammatoire
L’acide 12(S)-HEPE est un acide gras monohydroxylique anti-inflammatoire dérivé de l’acide eicosapentaénoïque (EPA) . Il a été démontré qu’il possédait des effets anti-inflammatoires potentiels, qui pourraient être bénéfiques dans le traitement d’affections telles que l’arthrite, l’asthme et les maladies inflammatoires de l’intestin .
Rôle dans les interactions plaquettes-neutrophiles
L’acide 12(S)-HEPE participe aux interactions plaquettes-neutrophiles . Ces interactions sont cruciales dans la réponse immunitaire de l’organisme, et une dysrégulation peut entraîner des affections telles que la thrombose et la septicémie .
Concurrence pour l’acide arachidonique
L’acide 12(S)-HEPE peut entrer en compétition avec l’acide arachidonique endogène pour la 5-lipoxygénation dans les neutrophiles humains stimulés . Cette concurrence pourrait potentiellement réguler la production de leucotriènes, qui sont impliqués dans les réponses inflammatoires .
Rôle en biochimie lipidique
L’acide 12(S)-HEPE joue un rôle important en biochimie lipidique . Il est impliqué dans diverses voies lipidiques, contribuant au métabolisme lipidique général dans l’organisme .
Applications thérapeutiques potentielles
En raison de ses propriétés anti-inflammatoires et de son rôle en biochimie lipidique, l’acide 12(S)-HEPE pourrait avoir des applications thérapeutiques potentielles. Il pourrait être utilisé dans le traitement de maladies liées à l’inflammation et au métabolisme lipidique .
Outil de recherche
L’acide 12(S)-HEPE peut être utilisé comme outil de recherche dans l’étude de la biochimie lipidique et de l’inflammation. Ses propriétés uniques en font un composé précieux pour les chercheurs dans ces domaines
Mécanisme D'action
Target of Action
12(S)-HEPE is a monohydroxy fatty acid synthesized from EPA (Eicosapentaenoic Acid) by the action of 12-LO (12-Lipoxygenase) . The primary targets of 12(S)-HEPE are neutrophils . Neutrophils are white blood cells that play a key role in our immune system’s defense against infections.
Mode of Action
12(S)-HEPE interacts with its targets, the neutrophils, in a specific manner. Unstimulated neutrophils metabolize 12(S)-HEPE to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway . The competitive action of 12(S)-HEPE with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Biochemical Pathways
The biochemical pathways affected by 12(S)-HEPE involve the lipoxygenase pathways . These pathways are crucial for the metabolism of fatty acids and play a significant role in inflammation and immunity. The downstream effects of these pathways include the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Result of Action
The molecular and cellular effects of 12(S)-HEPE’s action are primarily anti-inflammatory . By competing with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes, 12(S)-HEPE may reduce the production of these pro-inflammatory mediators . This could potentially lead to a decrease in inflammation and an enhancement of the immune response.
Analyse Biochimique
Biochemical Properties
12S-Hepe plays a significant role in biochemical reactions. It is metabolized by unstimulated neutrophils to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway . The competitive action of 12S-Hepe with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Cellular Effects
12S-Hepe has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to promote glucose uptake into brown fat and muscle . It also competes with endogenous arachidonic acid for 5-lipoxygenation in stimulated human neutrophils .
Molecular Mechanism
At the molecular level, 12S-Hepe exerts its effects through several mechanisms. It competes with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes, which may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Temporal Effects in Laboratory Settings
The effects of 12S-Hepe can change over time in laboratory settings. For instance, it has been found that with increasing amounts of 12S-Hepe, stimulated neutrophils produced increasing amounts of 5(S),12(S)-DiHEPE, which is virtually inactive biologically .
Dosage Effects in Animal Models
In animal models, the effects of 12S-Hepe can vary with different dosages. For example, it has been found that the relative content of 12(S)-HETE, PAF, 12(S)-HEPE, EPA, PE(20:3), Lyso-PE(22:6), and 14-HDOHE were effectively regulated after treatment with certain dosages .
Metabolic Pathways
12S-Hepe is involved in several metabolic pathways. It is a hydroxy derivative of 12-lipoxygenase metabolites of Eicosapentaenoic acid (EPA). It participates in platelet-neutrophil interactions in a manner similar to 12S-HETE .
Propriétés
IUPAC Name |
(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-UOLHMMFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345705 | |
| Record name | 12-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116180-17-7 | |
| Record name | 12-HEPE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)




![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)



![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)


